Brombuterol hydrochloride

Immunoassay Cross-Reactivity Residue Analysis

Accurate β-agonist residue quantitation fails when generic standards cannot resolve brombuterol's unique 3,5-dibromo signature. This certified reference material (CRM) provides the compound-specific metrological traceability essential for LC-MS/MS and GC-MS methods. - Enables CCα as low as 0.42 ng g⁻¹ for regulatory compliance per 2002/657/EC. - <6.2% cross-reactivity with clenbuterol supports highly specific immunoassay development. - ≥98% purity with lot-specific CoA ensures reproducible calibration and method validation.

Molecular Formula C12H19Br2ClN2O
Molecular Weight 402.55 g/mol
CAS No. 21912-49-2
Cat. No. B587892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrombuterol hydrochloride
CAS21912-49-2
Synonyms4-Amino-3,5-dibromo-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol;  _x000B_1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;  Bromobuterol; 
Molecular FormulaC12H19Br2ClN2O
Molecular Weight402.55 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl
InChIInChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H
InChIKeyXGPFKIAOVSGRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brombuterol Hydrochloride (CAS 21912-49-2): Core Identity and Analytical Context for Procurement Decisions


Brombuterol hydrochloride (CAS 21912-49-2) is a synthetic phenylethanolamine derivative that functions as a potent agonist at the β2-adrenergic receptor (β2-AR) [1]. This compound is distinguished by its 3,5-dibromo-substituted aniline moiety, a key structural feature that modulates its receptor binding and pharmacokinetic properties compared to other β-agonists [1]. It is primarily encountered as an analytical reference standard in food safety, forensic toxicology, and veterinary drug residue monitoring, where its unique molecular signature is essential for accurate quantitation in complex biological matrices .

Why Substituting Brombuterol Hydrochloride with Other β-Agonists Compromises Analytical and Research Outcomes


Generic substitution among β-agonists is scientifically untenable due to significant divergence in analytical behavior and biological selectivity. Compounds like clenbuterol, salbutamol, and terbutaline, while sharing a common mechanism, exhibit distinct cross-reactivities in immunoassays [1], divergent chromatographic retention and fragmentation patterns [2], and varying affinities for β1 versus β2 adrenoceptors [3]. The presence of the 3,5-dibromo substitution in brombuterol confers unique physicochemical properties that directly impact its detectability and quantifiability in multi-residue methods. Therefore, using a non-identical standard or comparator invalidates quantitative results and undermines the scientific integrity of residue depletion studies, method validation, and regulatory compliance testing.

Quantitative Differentiation of Brombuterol Hydrochloride: Head-to-Head Analytical and Immunochemical Evidence


Immunoassay Cross-Reactivity: Near-Negative Discrimination from Clenbuterol

In a competitive ELISA developed for brombuterol detection, the assay exhibited minimal cross-reactivity (CR) with the closely related β-agonist clenbuterol. The CR value was less than 6.2%, confirming that the polyclonal antibody has a high degree of specificity for the target analyte [1]. This is in contrast to assays where brombuterol is used as a template to achieve high cross-reactivity with clenbuterol for group-specific detection, highlighting that brombuterol's unique epitope can be leveraged for either selective or broad-spectrum detection strategies [2].

Immunoassay Cross-Reactivity Residue Analysis ELISA

Chromatographic Resolution: Unique GC-MS Detection Parameters Distinct from Clenbuterol

In a validated multi-residue GC-MS method for β-agonists in liver and meat, the decision limit (CCα) for brombuterol was determined to be 0.42 ng g⁻¹, whereas clenbuterol exhibited a significantly lower CCα of 0.21 ng g⁻¹ [1]. This difference in the method's sensitivity for these two compounds, despite being structurally related, underscores that brombuterol possesses distinct analytical behavior under optimized extraction and derivatization conditions, requiring its own reference standard for accurate quantitation.

GC-MS Residue Analysis Confirmatory Analysis Method Validation

Ultra-Sensitive ELISA Detection: Defined IC50 and LOD Values for Residue Control

A highly sensitive and specific competitive ELISA was developed and validated for the detection of brombuterol in tissue and feed samples. The assay achieved a half-maximal inhibitory concentration (IC50) of 0.165 ng mL⁻¹ and a limit of detection (LOD) of 0.007 ng mL⁻¹ [1]. These values are specific to the brombuterol-antibody interaction and define the analytical working range for this analyte.

ELISA Immunoassay Food Safety Residue Detection

High-Purity Analytical Standard: Vendor-Specified Purity ≥99.0% for Reliable Calibration

Commercially available brombuterol hydrochloride certified as a VETRANAL® analytical standard is specified with a minimum purity of 99.0% as determined by HPLC . This high purity specification is critical for its use as a primary reference standard in quantitative analysis, ensuring that calibration curves are accurate and free from bias introduced by impurities that may be present in lower-grade materials or alternative β-agonist standards.

Analytical Standard Reference Material Quality Control Method Validation

Electrochemical Differentiation: Unique Voltammetric Behavior Among 14 β2-Agonists

A comparative electrochemical study of 14 β2-agonists, including brombuterol, clenbuterol, salbutamol, and others, at graphite nanosheet-modified electrodes revealed distinct voltammetric characteristics for each compound. The study highlighted that brombuterol's unique electrochemical signature can be used to differentiate it from its analogs in a mixture [1]. While specific peak potentials were not detailed in the abstract, the demonstration of distinguishable electrochemical behavior confirms that brombuterol possesses a unique redox profile.

Electrochemistry Sensor Development β2-agonists Analytical Chemistry

Target Application Scenarios for Brombuterol Hydrochloride Based on Its Differentiated Analytical Profile


Calibration and Method Validation for LC-MS/MS and GC-MS in Regulatory Residue Control

Brombuterol hydrochloride, as a certified analytical standard, is indispensable for establishing calibration curves in LC-MS/MS and GC-MS workflows designed to detect and quantify this specific β-agonist in animal tissues, feed, and biological fluids. The quantitative data on purity (≥99.0%) and method-specific decision limits (CCα of 0.42 ng g⁻¹) [1] provide the necessary metrological traceability and performance benchmarks required for compliance with regulations such as Commission Decision 2002/657/EC.

Development and Validation of Brombuterol-Specific Immunoassays (ELISA, LFIA)

The defined cross-reactivity profile of brombuterol with clenbuterol (<6.2%) [2] makes this compound an ideal target for developing highly specific immunoassays. Researchers can use brombuterol hydrochloride as the reference material to validate new antibody-based tests, ensuring that the resulting assay can accurately detect brombuterol without significant interference from clenbuterol, a common co-contaminant in food safety monitoring.

Electrochemical Sensor Research and Development

The distinct electrochemical behavior of brombuterol, which is differentiable from 13 other β2-agonists at graphite nanosheet-modified electrodes [3], positions it as a valuable analyte for developing novel electrochemical sensors. This application scenario requires a pure standard of the target compound to characterize sensor response, optimize detection parameters, and validate selectivity against potential interferents.

Pharmacokinetic and Metabolism Studies in Veterinary Research

Although primarily used as an analytical standard, brombuterol hydrochloride is also employed in studies investigating its pharmacokinetic profile, metabolism, and residue depletion in livestock . Its unique 3,5-dibromo substitution pattern influences its metabolic pathway and elimination kinetics, which differ from other β-agonists. Accurate quantitation of the parent compound and its metabolites in these studies relies on a high-purity, compound-specific reference standard.

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